![molecular formula C27H42Cl2N2O3 B4100201 2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide;hydrochloride](/img/structure/B4100201.png)
2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide;hydrochloride
Overview
Description
2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide;hydrochloride is a complex organic compound with a unique structure that includes an adamantyl group, a chloro-substituted phenoxy group, and a tert-butylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the adamantyl group: This step involves the alkylation of adamantane with an appropriate alkyl halide.
Introduction of the chloro-substituted phenoxy group: This is achieved through a nucleophilic substitution reaction where a chloro-substituted phenol reacts with an appropriate halide.
Formation of the tert-butylacetamide moiety: This involves the reaction of tert-butylamine with an acyl chloride to form the acetamide group.
Final coupling: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide;hydrochloride involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound. The chloro-substituted phenoxy group may interact with cellular receptors or enzymes, leading to a biological response. The tert-butylacetamide moiety can influence the compound’s solubility and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Benzene, toluene, ethylbenzene, and xylene: Volatile organic compounds with various industrial applications.
2-(3-Methyl-benzo(1,4)dioxin-2-yl)-pyridine: A compound with a similar aromatic structure.
Uniqueness
2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide;hydrochloride is unique due to its combination of an adamantyl group, a chloro-substituted phenoxy group, and a tert-butylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-chloro-6-ethoxyphenoxy]-N-tert-butylacetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41ClN2O3.ClH/c1-6-32-23-11-21(10-22(28)25(23)33-16-24(31)30-26(3,4)5)15-29-17(2)27-12-18-7-19(13-27)9-20(8-18)14-27;/h10-11,17-20,29H,6-9,12-16H2,1-5H3,(H,30,31);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJSWHIOWMJNBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC(C)C23CC4CC(C2)CC(C4)C3)Cl)OCC(=O)NC(C)(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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